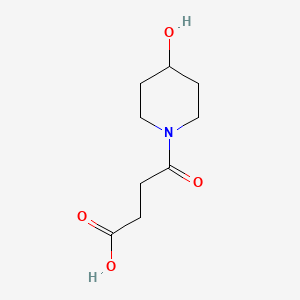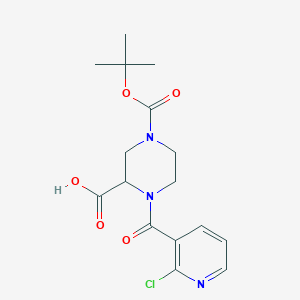
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid, also known as Boc-Cl-Nipec, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the piperazine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Studies have shown that 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells by targeting the DNA topoisomerase II enzyme. This enzyme plays a crucial role in DNA replication and cell division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its potent anticancer activity, making it a valuable tool in cancer research. Additionally, it has shown promising results in antimicrobial and anti-inflammatory research. However, one limitation of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, the development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid-based prodrugs could enhance its therapeutic efficacy and reduce its toxicity. Another potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the exploration of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid's potential applications in other fields, such as agriculture and veterinary medicine, could lead to the development of new antimicrobial agents.
Synthesemethoden
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid involves a series of chemical reactions, starting with the reaction of 2-chloronicotinic acid with thionyl chloride to obtain 2-chloronicotinoyl chloride. This intermediate is then reacted with Boc-piperazine to yield 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. The purity of the compound can be enhanced through various purification techniques, including recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVNMCCVSWEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)
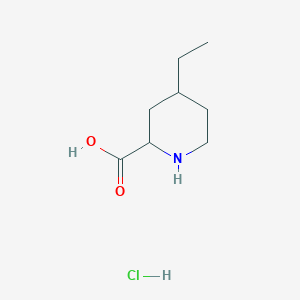
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
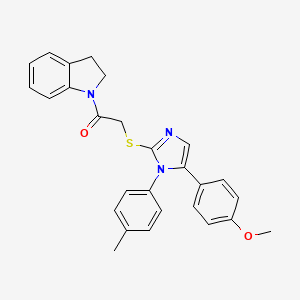
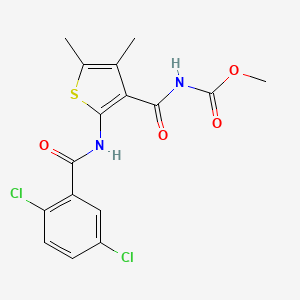
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)
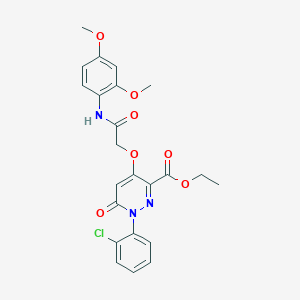


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)
